H-HIS-TYR-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOKGDPMXSJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957404 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-00-1 | |
| Record name | NSC374121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Significance As a Model Peptide System
The presence of both an imidazole (B134444) ring in histidine and a phenolic group in tyrosine makes H-His-Tyr-OH an excellent model for studying electron transfer reactions. rutgers.edu These functional groups can participate in redox processes, and the dipeptide structure provides a constrained environment to study the kinetics and mechanisms of electron migration between these two residues. rutgers.edu This is particularly relevant for understanding the role of tyrosine radicals in enzymatic reactions. rutgers.edu
Furthermore, the histidine and tyrosine side chains are known to be effective metal ion chelators. nih.govtmrjournals.com The imidazole nitrogen of histidine and the phenolic hydroxyl group of tyrosine can coordinate with various metal ions. nih.govproteinstructures.com this compound serves as a fundamental model to probe the thermodynamics and structural aspects of peptide-metal ion interactions, which are crucial in numerous biological processes, including enzyme catalysis and the transport of metal ions. nih.govscirp.org
The dipeptide is also a subject of interest in studies of antioxidant activity. Both histidine and tyrosine residues contribute to the scavenging of free radicals. rsc.orgmdpi.comresearchgate.netnih.gov The imidazole ring of histidine and the phenolic group of tyrosine can donate hydrogen atoms to neutralize reactive oxygen species. researchgate.netnih.gov Research on this compound helps to elucidate the structure-activity relationships of antioxidant peptides and the synergistic effects of different amino acid residues. nih.gov
Historical Context of Histidine and Tyrosine Contributions in Peptide Science
The scientific journey to understand the importance of H-His-Tyr-OH is built upon a rich history of research into its constituent amino acids, histidine and tyrosine. Tyrosine, first discovered in 1846 from casein, has long been recognized for its phenolic side chain, which can be modified through phosphorylation, a key mechanism in cellular signaling. medsci.orgwikipedia.org The discovery of tyrosine kinases and phosphatases, enzymes that add or remove phosphate (B84403) groups from tyrosine residues, revolutionized our understanding of cell regulation and disease, including cancer. medsci.orgnih.gov
Histidine's unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a critical component in the active sites of many enzymes. proteinstructures.combritannica.com The historical investigation of histidine's role in enzyme catalysis has been fundamental to our understanding of biochemical reactions. Moreover, the discovery of histidine phosphorylation, while less studied than tyrosine phosphorylation, is increasingly recognized as an important post-translational modification in signaling pathways in various organisms. portlandpress.comdrug-dev.com
The study of how these two amino acids interact within a peptide framework like this compound builds on this historical knowledge. Early peptide synthesis techniques, pioneered by chemists like Emil Fischer, paved the way for creating defined peptide sequences and studying their properties. britannica.com The ability to synthesize dipeptides such as this compound has been crucial for isolating and examining the specific contributions of histidine-tyrosine interactions to phenomena like metal chelation and redox activity, which were first observed in more complex protein systems. nih.gov
Overview of Current Research Paradigms and Challenges
Non-Covalent Interactions with Biological Macromolecules
The recognition of the this compound sequence by biological macromolecules is governed by a suite of non-covalent interactions. The specific nature and strength of these interactions dictate the peptide's binding affinity and specificity.
The interaction between peptides and proteins is a cornerstone of cellular signaling, enzyme regulation, and structural biology. The side chains of histidine and tyrosine are frequently found in protein-protein contact regions. h-its.org The recognition of a His-Tyr motif involves several key non-covalent forces:
Hydrogen Bonds : Both histidine and tyrosine side chains can act as hydrogen bond donors and acceptors. The imidazole (B134444) ring of histidine and the hydroxyl group of tyrosine can form critical hydrogen bonds with backbone or side-chain atoms of a target protein, contributing to the stability and specificity of the complex. acs.org These interactions are crucial for stabilizing the peptide within the protein's binding groove. acs.org
Aromatic Interactions : The aromatic rings of both histidine and tyrosine facilitate significant interactions. These include π-π stacking, where the aromatic rings of the peptide and protein align face-to-face or face-to-edge. d-nb.info On a per-residue basis, aromatic residues like tryptophan, phenylalanine, and tyrosine contribute more significantly to the stability of protein-protein interactions than non-aromatic residues. rsc.org
Cation-π Interactions : The histidine residue can be protonated, allowing it to act as a cation that interacts favorably with the electron-rich π systems of aromatic residues on a protein partner. d-nb.info Conversely, a neutral histidine can provide the π-motif for interaction with a cationic group on the protein. d-nb.info
Hydrophobic Interactions : The nonpolar parts of the histidine and tyrosine side chains contribute to binding through the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant thermodynamic driving force for association. h-its.orgmdpi.com
Theoretical calculations have quantified the energy of these interactions. For instance, the π-π stacking interaction between a neutral histidine and other aromatic amino acids like tyrosine is estimated to be in the range of -3.0 to -4.0 kcal/mol, which is significantly larger than typical van der Waals energies. d-nb.info
The histidyl-tyrosine motif plays a critical role in how peptides are recognized and processed by enzymes, acting as either substrates for catalytic action or as inhibitors that modulate enzyme activity. The specific arrangement and chemical nature of the histidine and tyrosine residues are key determinants in these interactions.
Histidine residues are often found in the active sites of enzymes, such as tyrosinase, where they are essential for catalytic activity. tandfonline.com In tyrosinase, histidine residues coordinate with copper ions that are directly involved in catalytic reactions. tandfonline.comtandfonline.com Chemical modification of these histidine residues can lead to a conspicuous inactivation of the enzyme. tandfonline.comnih.gov For example, treatment of tyrosinase with diethylpyrocarbonate, a histidine modifier, results in slow-binding inhibition with a measured inhibition constant (Kᵢ) of 0.24 ± 0.03 mM. tandfonline.comnih.gov
Similarly, the presence and position of tyrosine residues are crucial. In lytic polysaccharide monooxygenases (LPMOs), a conserved active site features a copper ion coordinated by two histidine residues (the "histidine brace") and an axial tyrosine. rsc.org This tyrosine is directly involved in the catalytic mechanism. rsc.org
The interplay between histidine and tyrosine residues can also define enzyme specificity and efficiency. In a study on a human aldo-keto reductase isoenzyme, AKR1C4, replacing the naturally occurring Histidine-216 with tyrosine decreased the Kₘ for the coenzyme NADP⁺ by three-fold and altered the kinetic constants for various substrates, demonstrating the importance of this specific residue in shaping the substrate-binding site. portlandpress.com Conversely, in a study of Plasmodium falciparum peroxiredoxin 6 (PfPrx6), replacing a conserved active-site histidine with tyrosine increased the enzyme's activity four- to six-fold, suggesting the original histidine is nonessential for catalysis in this context. nih.gov
Peptides containing tyrosine have also been identified as enzyme inhibitors. The dipeptide H-Tyr-Tyr-OH, for example, acts as an antihypertensive peptide by inhibiting the angiotensin I-converting enzyme (ACE) with an IC₅₀ value of 0.028 mg/mL. medchemexpress.com
| Enzyme | Peptide/Residue Studied | Observation | Kinetic Parameter/Value | Source |
|---|---|---|---|---|
| Tyrosinase | Histidine Modification (with diethylpyrocarbonate) | Slow-binding inhibition of enzyme activity. | Kᵢ = 0.24 ± 0.03 mM | tandfonline.comnih.gov |
| Angiotensin I-Converting Enzyme (ACE) | H-Tyr-Tyr-OH | Inhibition of enzyme activity. | IC₅₀ = 0.028 mg/mL | medchemexpress.com |
| Aldo-Keto Reductase (AKR1C4) | His-216 to Tyr Mutation | Mutation decreased the Kₘ for the coenzyme NADP⁺. | 3-fold decrease in Kₘ | portlandpress.com |
| Plasmodium falciparum Peroxiredoxin 6 (PfPrx6) | Histidine to Tyrosine Substitution | Increased enzyme activity. | 4 to 6-fold increase | nih.gov |
The interaction of peptides containing histidine and tyrosine with cellular receptors is fundamental to many signal transduction pathways. Both residues are frequently identified as key determinants of binding affinity and functional activation.
Studies involving chemical modification of receptor proteins have highlighted the importance of these residues. In rat liver nuclear receptors for the thyroid hormone T3, chemical modification of histidyl residues with diethylpyrocarbonate led to a significant decrease in the association constant (Ka) for T3 binding, without altering the maximal binding capacity. nih.gov This indicates a crucial role for histidine in establishing high-affinity binding. nih.gov Similarly, studies on the human estrogen receptor showed that modification of both tyrosine and histidine residues located in the hormone-binding domain inhibited the specific binding of estradiol (B170435). umaryland.edu
Site-directed mutagenesis has further refined our understanding of these interactions. In the human epidermal growth factor (hEGF), mutating histidine at position 16 (H16) demonstrated that this residue, while not essential for mitogenic activity, optimizes receptor recognition through hydrogen-bond donor/acceptor interactions. nih.gov The relative receptor binding affinities of H16 mutants ranged from 7% to 272% of the wild-type hEGF, directly correlating with their ability to stimulate the receptor's tyrosine kinase activity. nih.gov In another example, a conserved hydrogen bond interaction between a histidine and a tyrosine in delta-endotoxins from Bacillus thuringiensis was found to be critical for the protein's stability and bioactivity. nih.gov Mutation of either residue resulted in a protein with significantly reduced activity. nih.gov
| Receptor System | Residue(s) Investigated | Method | Key Finding | Source |
|---|---|---|---|---|
| Rat Liver Nuclear T3 Receptor | Histidyl residues | Chemical Modification | Modification of histidine significantly decreased the binding affinity (Ka) of T3. | nih.gov |
| Human Epidermal Growth Factor Receptor (EGFR) | Histidine 16 of hEGF | Site-Directed Mutagenesis | H16 optimizes receptor recognition; mutations altered binding affinity from 7% to 272% of wild-type. | nih.gov |
| Delta-Endotoxin (Ion Channel) | Conserved His-Tyr interaction | Mutation Analysis | The His-Tyr interaction is important for protein stability and bioactivity. | nih.gov |
| Human Estrogen Receptor | Tyrosine and Histidine residues | Chemical Modification | Modification of both tyrosine and histidine inhibited estradiol binding. | umaryland.edu |
| 5-Hydroxytryptamine3 (5-HT3) Receptor | Tyr143 and Tyr153 | Unnatural Amino Acid Mutagenesis | Tyr143 forms a hydrogen bond essential for gating; Tyr153 forms a hydrogen bond involved in both binding and gating. | nih.gov |
Enzyme-Peptide Substrate and Inhibitor Interactions
Supramolecular Assembly and Self-Organization Properties
The ability of molecules to self-assemble into ordered, non-covalent structures is a key principle in materials science and biology. Aromatic amino acids, including histidine and tyrosine, are known to form ordered, self-assembled structures such as fibrils, ribbons, and nanosheets in various solvent systems. nih.gov The self-assembly of tyrosine, for example, can result in nanoribbons, nanofibers, and hydrogels, driven by a combination of hydrophobic interactions, π-stacking of the aromatic side chains, and hydrogen bonding from the zwitterionic main chain. mdpi.com
The dipeptide this compound can participate in specific supramolecular recognition events. A notable example is its interaction with cucurbit[n]urils, which are barrel-shaped macrocyclic host molecules. Cucurbit tandfonline.comuril (Q8) is capable of binding aromatic amino acid residues within its cavity. Studies have shown that Q8 exhibits sequence-selective recognition of dipeptides. The binding affinity of Q8 for this compound has been measured, demonstrating a clear interaction. rsc.org This recognition is driven by the favorable encapsulation of the aromatic side chains within the hydrophobic cavity of the cucurbituril (B1219460) host.
| Host | Guest Peptide | Binding Constant (Ka, M⁻¹) | Source |
|---|---|---|---|
| Q8 | This compound | 1.5 x 10³ | rsc.org |
| Q8 | H-Gly-His-OH | < 10² | rsc.org |
| Q8 | H-Leu-His-OH | 9.3 x 10⁴ | rsc.org |
| Q8 | H-Gly-Gly-His-OH | < 10² | rsc.org |
Computational Approaches to Binding Affinity and Specificity
Computational methods are invaluable tools for dissecting the energetic and structural details of peptide-protein interactions. Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations provide insights that complement experimental data.
Docking simulations have been employed to investigate enzyme-inhibitor interactions. In a study of tyrosinase, docking of an inhibitor to a predicted 3D structure of the enzyme yielded significant binding energy scores of -3.77 kcal/mol (AutoDock4) and -25.26 kcal/mol (Dock6), helping to elucidate the role of free histidine residues at the active site. tandfonline.com
Furthermore, quantum mechanical calculations have been used to determine the energies of specific non-covalent interactions. The π-π stacking energy between neutral histidine and aromatic amino acids like tyrosine has been calculated to be between -3.0 and -4.0 kcal/mol. d-nb.info These computational approaches are increasingly used to predict the effects of single amino acid substitutions on peptide binding specificities and to understand the physical basis of molecular recognition. biorxiv.orgnih.gov
| System/Interaction | Computational Method | Calculated Energy/Score | Source |
|---|---|---|---|
| π-π stacking (Neutral His-Tyr) | CCSD/6-31+G(d,p) | -3.0 to -4.0 kcal/mol | d-nb.info |
| Tyrosinase-inhibitor binding | Docking (AutoDock4) | -3.77 kcal/mol | tandfonline.com |
| Tyrosinase-inhibitor binding | Docking (Dock6) | -25.26 kcal/mol | tandfonline.com |
| Designed H-bond (Tyr to Digoxigenin) | Fluorescence Polarization & Design | ~2 kcal/mol | nih.govbakerlab.org |
Enzymatic Activity Modulation and Underlying Biochemical Mechanisms
Inhibition and Activation Mechanisms of Specific Enzyme Systems
The dipeptide exhibits both inhibitory and, in some contexts, activatory effects on specific enzyme systems. These interactions are crucial for understanding its potential physiological roles.
Histidine decarboxylase (HDC) is the enzyme responsible for the synthesis of histamine (B1213489), a key mediator in inflammatory responses, from L-histidine. wikipedia.orgoup.com The inhibition of HDC can therefore reduce histamine production. Some compounds, like certain catechins found in green tea, have been shown to inhibit HDC activity, leading to anti-inflammatory effects. oup.com The mechanism of HDC involves a pyridoxal-5'-phosphate (PLP) cofactor. wikipedia.orghenriquefernandes.pt The process begins with the substrate, histidine, forming a Schiff base with PLP, displacing a lysine (B10760008) residue in the active site. wikipedia.org This is followed by the rate-limiting decarboxylation step. wikipedia.org The resulting intermediate is then protonated, a step which can be mediated by a tyrosine residue from an adjacent subunit in the enzyme's dimeric structure, before the final product, histamine, is released. wikipedia.org While direct studies on H-His-Tyr-OH's inhibition of HDC are not extensively detailed in the provided results, the structural similarity of its histidine residue to the natural substrate suggests a potential for competitive inhibition.
Angiotensin I-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. nih.govnih.gov ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. nih.govmdpi.com Therefore, inhibiting ACE is a primary strategy for managing hypertension. mdpi.com Many naturally derived peptides have been identified as ACE inhibitors. nih.govmdpi.com The inhibitory activity of these peptides is often linked to their amino acid composition, particularly the presence of hydrophobic or aromatic amino acids at the C-terminus. mdpi.com For instance, the dipeptide H-Tyr-Tyr-OH has been shown to inhibit ACE with a specific IC50 value. medchemexpress.com The mechanism of ACE inhibition by peptides can vary, including competitive, non-competitive, and uncompetitive modes. nih.gov The presence of a zinc ion in the active site of ACE also means it can be inhibited by metal-chelating agents. nih.gov Given that this compound contains an aromatic tyrosine residue, it is plausible that it could interact with the active site of ACE, contributing to its inhibition.
Table 1: ACE Inhibitory Peptides and their Characteristics
| Peptide/Compound | Source/Type | IC50 Value | Inhibition Mode |
| H-Tyr-Tyr-OH | Antihypertensive peptide | 0.028 mg/mL medchemexpress.com | Not specified |
| Peptide IV (from tea) | Black Tea | 121.11±3.38 µmol/L nih.gov | Uncompetitive nih.gov |
| Tuna Peptide | Bigeye Tuna Dark Muscle | 21.6 µM acs.org | Not specified |
| Cys-Phe | Shark Meat Hydrolysate | Not specified | Not specified |
| Glu-Tyr | Shark Meat Hydrolysate | Not specified | Not specified |
This table is interactive. Click on the headers to sort the data.
Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues on proteins, a critical step in many signal transduction pathways that regulate cellular activities like cell division and gene expression. wikipedia.org Conversely, protein tyrosine phosphatases (PTPs) remove these phosphate (B84403) groups. wikipedia.org The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis. portlandpress.com Mutations that lead to constitutively active tyrosine kinases can contribute to cancer development. wikipedia.org
In bacteria, tyrosine phosphorylation is also a key regulatory mechanism, controlling processes such as polysaccharide biosynthesis and virulence. nih.gov Bacterial tyrosine (BY) kinases and their cognate phosphatases form complex signaling networks. nih.govresearchgate.net The interaction between kinases and phosphatases can be intricate, with evidence of cross-phosphorylation and the formation of interaction networks that regulate diverse cellular functions. researchgate.net While direct interactions of this compound with specific tyrosine kinases and phosphatases are not explicitly detailed, the presence of a tyrosine residue makes it a potential substrate or modulator for these enzymes. The tyrosine residue could be phosphorylated by a kinase or interact with the active site of a phosphatase.
Angiotensin I-Converting Enzyme (ACE) Inhibition
Role in Redox Processes and Electron Transfer Mechanisms
The amino acids tyrosine and tryptophan are susceptible to oxidation and can participate in biological redox processes. pnas.org They can form chains within proteins that facilitate the long-distance transfer of oxidizing equivalents, or "holes," protecting sensitive active sites from oxidative damage. pnas.org Redox reactions involving tyrosine are fundamental to processes like water oxidation and DNA synthesis. nih.gov
The transfer of an electron from tyrosine can be coupled with the transfer of a proton in a process known as proton-coupled electron transfer (PCET). acs.orgcaltech.edu The efficiency and pathway of this transfer can be influenced by the local environment, including the proximity of proton-accepting residues like histidine. nih.govacs.org The interaction between a tyrosine and a nearby histidine can facilitate PCET, a mechanism observed in systems inspired by Photosystem II. acs.org The redox potential of tyrosine can be "tuned" by a proton-accepting base, which is critical for its biological redox functions. nih.gov The dipeptide this compound, containing both a tyrosine and a histidine residue, provides a model system for studying such intramolecular PCET reactions. The histidine residue can act as a proton acceptor, influencing the redox behavior of the adjacent tyrosine.
Contributions to Cellular Signaling Pathways (Mechanistic Insights)
Cellular signaling pathways are complex networks that transmit information from the cell surface to the interior, leading to specific cellular responses. imrpress.com These pathways often involve a cascade of protein phosphorylation events. nih.gov
Tyrosine phosphorylation is a cornerstone of signal transduction in multicellular organisms. researchgate.netnih.gov It is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface upon ligand binding. researchgate.netnih.gov This activation leads to autophosphorylation of the receptor on specific tyrosine residues. researchgate.netwikipedia.org These phosphorylated tyrosine (P.Tyr) residues then act as docking sites for other proteins containing P.Tyr-binding domains, such as SH2 domains. researchgate.netnih.gov This recruitment of signaling proteins to the activated receptor is a critical step in propagating the signal downstream through various cytoplasmic pathways. researchgate.netnih.gov These pathways, such as the Ras-MAPK pathway, ultimately regulate a wide array of cellular processes, including cell growth, differentiation, and migration. nih.govwikipedia.org
The regulation of these signaling pathways is tightly controlled by the interplay between tyrosine kinases and phosphatases. frontiersin.org Dysregulation of tyrosine phosphorylation signaling is implicated in numerous diseases, including cancer. wikipedia.orgnih.gov While this compound is a simple dipeptide, its tyrosine residue represents the fundamental unit that is modified in these complex signaling cascades. Understanding its basic chemical and enzymatic interactions provides a foundation for comprehending the more intricate processes of cellular signal transduction.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
Receptor Tyrosine Kinases (RTKs) are a critical family of transmembrane enzymes that play a pivotal role in cellular signaling, governing processes such as cell growth, proliferation, differentiation, and metabolism. medsci.org The fundamental mechanism of RTK activation involves the binding of an extracellular ligand, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. medsci.orgwikipedia.org This phosphorylation event acts as a molecular switch, creating docking sites for various intracellular signaling proteins that contain Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains. ucsf.eduunits.it The recruitment of these proteins initiates a cascade of downstream signaling pathways, ultimately leading to a specific cellular response. ucsf.edu
The dipeptide this compound (Histidyl-Tyrosine) is connected to RTK signaling primarily through its tyrosine component. Tyrosine is the direct substrate for the kinase activity of RTKs; its phosphorylation is the seminal event in the propagation of the signal. wikipedia.org Therefore, a sufficient intracellular pool of tyrosine is essential for the de novo synthesis of RTKs themselves and the various substrate proteins they phosphorylate.
Upon cellular uptake, dipeptides like this compound are typically hydrolyzed by intracellular peptidases into their constituent amino acids, L-histidine and L-tyrosine. sci-hub.seresearchgate.net The released L-tyrosine can then be incorporated into the cellular amino acid pool and utilized for protein synthesis. Studies have shown that supplementing cell culture media with tyrosine-containing dipeptides can be an effective strategy to ensure tyrosine availability, sometimes offering advantages over supplementing with free tyrosine due to factors like enhanced solubility. researchgate.netnih.gov
While this compound can serve as a precursor for the key amino acid in RTK signaling, there is no direct evidence from reviewed scientific literature to suggest that the dipeptide itself functions as a direct allosteric modulator or competitive inhibitor of RTK enzymatic activity. Its role appears to be indirect, contributing to the foundational molecular components required for the signaling pathway to function.
Involvement in Specific Enzymatic Pathways (e.g., Catecholamine Biosynthesis, Bioluminescence)
The constituent amino acids of this compound, particularly tyrosine, are precursors and key players in several vital enzymatic pathways.
Catecholamine Biosynthesis
The synthesis of catecholamines—a class of neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine—is a fundamental neurochemical pathway. The entire process begins with the amino acid L-tyrosine. nih.govamegroups.org The initial and rate-limiting step is catalyzed by the enzyme Tyrosine Hydroxylase (TH), which hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govamegroups.cnkarger.com From L-DOPA, a series of enzymatic reactions produce the final catecholamines. nih.govyoutube.com
Given that L-tyrosine is the essential substrate for this pathway, the availability of this compound can be relevant. Following its hydrolysis, the released L-tyrosine can enter the metabolic pool and be taken up by catecholaminergic neurons and adrenal medullary cells for use by Tyrosine Hydroxylase. sci-hub.seresearchgate.net The use of dipeptides as a delivery vehicle for tyrosine can be advantageous due to their higher aqueous solubility compared to free L-tyrosine, which can facilitate more efficient delivery of the precursor to cells. sci-hub.senih.gov
Table 1: Key Enzymes in the Catecholamine Biosynthesis Pathway
| Enzyme | Abbreviation | Substrate(s) | Product | Cofactor(s) | Function |
| Tyrosine Hydroxylase | TH | L-Tyrosine, O₂ | L-DOPA | Tetrahydrobiopterin (BH4), Fe²⁺ | Catalyzes the rate-limiting step in catecholamine synthesis. nih.govamegroups.org |
| Aromatic L-Amino Acid Decarboxylase | AADC (or DDC) | L-DOPA | Dopamine | Pyridoxal phosphate (PLP) | Removes the carboxyl group from L-DOPA. amegroups.orgkarger.com |
| Dopamine β-Hydroxylase | DBH | Dopamine, O₂ | Norepinephrine | Ascorbate (Vitamin C), Cu²⁺ | Converts dopamine to norepinephrine within synaptic vesicles. nih.govamegroups.org |
| Phenylethanolamine N-Methyltransferase | PNMT | Norepinephrine | Epinephrine | S-adenosyl-L-methionine (SAM) | Transfers a methyl group to norepinephrine, primarily in the adrenal medulla. nih.govyoutube.com |
Bioluminescence
Bioluminescence is the enzymatic production of light by living organisms. The reaction universally involves an enzyme, termed a luciferase, and a light-emitting substrate, called a luciferin (B1168401). royalsocietypublishing.orgresearchgate.net While the structures of luciferins vary widely across different phyla, several are known to be derived from amino acids.
Specifically, L-tyrosine serves as a biosynthetic precursor for certain luciferins. researchgate.netuga.edu For instance, the luciferin of the firefly squid Watasenia scintillans and the luciferin from the glow-worm Arachnocampa luminosa are derived from tyrosine. In such organisms, this compound could theoretically act as a source of the tyrosine precursor needed for luciferin synthesis after its breakdown. Research has also shown that the chemical evolution of tyrosine can be directed by environmental factors like oxygen concentration, leading to the formation of dityrosine, which has photoluminescent properties, or melanin (B1238610). researchgate.net
Furthermore, the histidine residue in this compound is also relevant to bio-light phenomena. Histidine residues are frequently found in the active sites of enzymes, where they can coordinate with metal cofactors or participate in acid-base catalysis. In the context of light, histidine residues are crucial for coordinating the two copper ions in the active site of tyrosinase, an enzyme involved in both melanin production and browning reactions. mdpi.com Additionally, certain photoreceptor domains, like LOV (Light, Oxygen, or Voltage) domains, can be associated with histidine kinases to form light-sensing signaling systems. nih.gov
Table 2: Examples of Bioluminescent Systems and Luciferin Precursors
| Organism Type | Example Organism(s) | Luciferin Name | Known Precursor(s) |
| Fungi | Neonothopanus nambi | 3-hydroxyhispidin | Caffeic Acid, Hispidin medchemexpress.com |
| Fireflies | Photinus pyralis | D-luciferin | D-Cysteine, Benzoquinone |
| Crustaceans (Ostracods) | Vargula hilgendorfii | Cypridinid luciferin | Tryptophan, Arginine, Isoleucine |
| Cnidarians, Ctenophores | Aequorea victoria, Renilla reniformis | Coelenterazine | L-Tyrosine, L-Phenylalanine (via diet) researchgate.net |
| Glow-worms | Arachnocampa luminosa | Unknown structure | L-Tyrosine researchgate.netuga.edu |
Advanced Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Techniques for Peptide Analysis and Purification
Chromatography is fundamental in peptide science for both the purification of synthesized peptides and the analytical assessment of their purity. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques employed for the analysis of H-His-Tyr-OH.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of peptides like this compound. novoprolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the peptide is separated based on its hydrophobicity. In academic research, HPLC is not only used to assess the final purity of the synthesized peptide, which is often reported as a percentage (e.g., 98.92%), but also as an integral part of more complex analytical setups like LC-MS. novoprolabs.com
One documented application involves the use of H-Tyr-His-OH as an internal standard for the quantification of other molecules in biological samples. researchgate.net In this context, the peptide is separated using a polar-reversed-phase column under specific conditions, demonstrating the method's utility and the peptide's stability during analysis. researchgate.net The conditions for such an analysis are highly specific to achieve optimal separation from other components in a complex mixture. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Phenomenex Sinergy polar-RP |
| Mobile Phase | Water-acetonitrile-heptafluorobutyric acid (9:1:0.01, v/v/v) |
| Flow Rate | 0.2 ml/min |
| Detection | Coupled with Mass Spectrometry (LC-MS) |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing smaller particle sizes in the column stationary phase (<2 μm) to achieve higher resolution, faster analysis times, and greater sensitivity. frontiersin.org While specific UPLC methods dedicated solely to this compound are part of broader research, the principles are well-established through the analysis of its constituent amino acids in complex matrices. frontiersin.orgnih.gov These methods are often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. frontiersin.orgnih.gov
For instance, a UPLC method developed for the simultaneous quantification of 18 amino acids uses a hydrophilic interaction liquid chromatography (HILIC) approach on an amide column, which is suitable for polar compounds like amino acids and short peptides. frontiersin.orgnih.gov Such a system can effectively separate Histidine and Tyrosine, demonstrating its applicability for analyzing this compound, either as an intact molecule or for verifying the composition of its hydrolysate. frontiersin.orgnih.gov
| Parameter | Condition |
|---|---|
| Column | Waters ACQUITY UPLC BEH Amide (1.7 μm, 2.1 mm × 100 mm) |
| Mobile Phase | A: 0.1% formic acid in water; B: 100% acetonitrile |
| Flow Rate | 0.3 ml/min |
| Technique | Gradient elution |
| Detection | Triple Quadrupole Mass Spectrometer (QQQ-MS/MS) |
Mass Spectrometry (MS) for Structural Elucidation and Interaction Mapping
Mass spectrometry is an indispensable tool for the structural characterization of peptides. It provides precise molecular weight information and, through fragmentation techniques, reveals the amino acid sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing biomolecules like peptides. nih.gov For this compound, ESI-MS is used to determine its precise molecular weight, confirming its identity. The peptide, with a molecular formula of C15H18N4O4, has an average molecular weight of 318.33 Da. novoprolabs.com In ESI-MS analysis performed in positive ion mode, the peptide is typically observed as a protonated molecular ion, [M+H]+. Research has identified this protonated ion for H-Tyr-His-OH at a mass-to-charge ratio (m/z) of 319.2. researchgate.net
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, is a powerful technique for elucidating the primary structure (amino acid sequence) of a peptide. In an MS/MS experiment, the protonated molecular ion of this compound (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its peptide bond. The resulting fragment ions (product ions) are then analyzed.
The fragmentation pattern is predictable and allows for the confirmation of the sequence. Key fragments include b-ions (containing the N-terminus) and y-ions (containing the C-terminus). Additionally, characteristic immonium ions for specific amino acid residues can be observed at low m/z values, such as m/z 110 for Histidine and m/z 136 for Tyrosine. matrixscience.com
In Multiple Reaction Monitoring (MRM) studies, a specific precursor-to-product ion transition is monitored for quantitative purposes. For H-Tyr-His-OH, a transition from the precursor ion at m/z 319.2 to product ions at m/z 156.5 and 301.6 has been used for its specific detection. researchgate.net
| Ion Type | m/z | Designation |
|---|---|---|
| Precursor Ion | 319.2 | [M+H]+ |
| Product Ion 1 | 156.5 | Fragment of the parent molecule |
| Product Ion 2 | 301.6 | Fragment of the parent molecule |
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (H/DX-MS) for Conformational Dynamics
H/DX-MS is a sophisticated technique that probes the conformational dynamics of a peptide or protein in solution. nih.gov The method relies on measuring the exchange rate of labile protons (primarily backbone amide protons) with deuterium from a deuterated solvent (D₂O). nih.govacs.org Protons in regions that are solvent-exposed or part of flexible structures will exchange more rapidly than those buried within a stable, hydrogen-bonded structure. ucsf.edu
For the dipeptide this compound, H/DX-MS can provide valuable insights into its conformational preferences and how they are affected by environmental factors like pH. The peptide contains several protons capable of exchange. The rate of exchange for these protons, particularly those on the side chains of histidine and tyrosine, is directly related to their solvent accessibility and involvement in intramolecular hydrogen bonds. nih.govclaudiozannoni.it Studies on related peptides have shown that the protonation states of the histidine and tyrosine residues are critical drivers of conformational changes, leading to more compact or extended structures. nih.govclaudiozannoni.itbiorxiv.org H/DX-MS provides a direct experimental method to monitor these dynamics by measuring the deuterium uptake at specific sites within the molecule.
| Location | Number of Exchangeable Protons |
|---|---|
| N-terminal Amine (-NH2) | 2 |
| Backbone Amide (-NH-) | 1 |
| Histidine Imidazole (B134444) Ring (Side Chain) | 2 |
| Tyrosine Hydroxyl Group (Side Chain) | 1 |
| C-terminal Carboxylic Acid (-COOH) | 1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the structure and behavior of peptides like this compound at an atomic level. It provides detailed information on the molecule's three-dimensional shape in solution and its interactions with other molecules.
Conformational Studies and Molecular Structure Determination
Conformational analysis of this compound by NMR involves the measurement of chemical shifts, spin-spin coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs). The chemical shifts of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) nuclei are highly sensitive to their local electronic environment and, by extension, to the peptide's conformation. core.ac.uk
In dipeptides containing tyrosine, for example, the ¹³C chemical shift of the Cγ carbon (the first carbon in the side chain) is demonstrably influenced by its position within the peptide. Studies on various dipeptides show that the Cγ of a C-terminal tyrosine residue is typically more deshielded (has a higher ppm value) compared to an N-terminal one. illinois.edu For this compound, where tyrosine is the C-terminal residue, its Cγ chemical shift would be expected to fall into this higher range.
Reference data from studies of amino acids in model peptides provide expected chemical shift ranges, which serve as a baseline for conformational analysis. ubc.cabmrb.io Deviations from these "random coil" values can indicate the presence of specific stable conformations, such as folded structures stabilized by intramolecular hydrogen bonds or aromatic stacking interactions between the histidine and tyrosine rings.
| Proton | Histidine (His) | Tyrosine (Tyr) |
|---|---|---|
| N-H (Amide) | ~8.0-8.5 ppm | ~8.0-8.5 ppm |
| α-CH | 4.64 ppm | 4.55 ppm |
| β-CH₂ | 3.16 ppm | 3.03 ppm |
| δ-CH (His) / δ-CH (Tyr) | 7.70 ppm (C2-H), 6.91 ppm (C4-H) | 7.08 ppm |
| ε-CH (Tyr) | - | 6.77 ppm |
Intermolecular Interaction Analysis (Chemical Shift Perturbations, Relaxation Parameters)
NMR is exceptionally powerful for monitoring the interactions between this compound and other molecules. When the dipeptide binds to a ligand, changes in the chemical shifts of its nuclei, known as Chemical Shift Perturbations (CSPs), are often observed. researchgate.net By monitoring the ¹H-¹⁵N HSQC spectrum of an isotopically labeled this compound sample during a titration with a binding partner, one can map the interaction site. Nuclei in or near the binding interface experience the largest changes in their chemical environment and thus exhibit the most significant CSPs. researchgate.net The magnitude of these shifts can also be used to determine the binding affinity (dissociation constant, Kd). researchgate.net
NMR relaxation parameters, such as the spin-lattice (T1) and spin-spin (T2) relaxation times, provide insights into molecular dynamics on the pico- to millisecond timescale. nih.gov The flexibility of the peptide backbone and its side chains can be characterized by measuring these parameters. csic.es Upon binding to another molecule, changes in the dynamics of this compound are expected. For instance, a decrease in flexibility upon forming a stable complex would lead to changes in T1 and T2 values, which can be quantified to understand the dynamic nature of the intermolecular interaction. csic.es Furthermore, specific techniques can identify direct hydrogen bonds, such as those potentially formed between the tyrosine hydroxyl group and a DNA phosphate (B84403) group in a model system. nih.gov
| Parameter | Principle | Information Gained |
|---|---|---|
| Chemical Shift Perturbation (CSP) | Changes in nuclear chemical shifts upon addition of a ligand. researchgate.net | Binding site location, ligand affinity (Kd). researchgate.netresearchgate.net |
| Relaxation Times (T1, T2) | Rates of return to equilibrium for nuclear spins after perturbation. nih.gov | Molecular tumbling, internal motions, and conformational flexibility. csic.es |
| Nuclear Overhauser Effect (NOE) | Transfer of nuclear spin polarization through space between nearby nuclei (<5 Å). | Proximity of atoms, 3D structure of the complex. |
Electronic and Vibrational Spectroscopies
These spectroscopic techniques probe the electronic and vibrational energy levels of this compound, providing complementary information to NMR about its structure, environment, and interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrophotometric Titrations
The aromatic side chains of histidine and tyrosine are strong chromophores that absorb light in the ultraviolet region. The π→π* transitions within these rings give rise to characteristic absorption spectra. mckendree.edu Studies on Tyr-His model compounds show absorption maxima typically around 274-278 nm, primarily due to the tyrosine residue. nih.govresearchgate.net The exact position and intensity of these peaks are sensitive to the local environment, including solvent polarity and interactions between the two aromatic rings.
Spectrophotometric titration is a classic method used to determine the acid dissociation constants (pKa) of ionizable groups. scispace.com For this compound, this technique is ideal for measuring the pKa of the tyrosine phenolic hydroxyl group. As the pH of the solution is raised above ~9, the hydroxyl group deprotonates to form a phenolate (B1203915) ion. This change in ionization state causes a significant red-shift in the UV absorption maximum to around 295 nm. By monitoring the absorbance at this wavelength as a function of pH, a titration curve can be generated, from which the pKa value can be accurately calculated. scispace.com
| Compound/State | Absorption Maximum (λmax) | Reference |
|---|---|---|
| Tyrosine (protonated -OH) | ~274 nm | mckendree.edu |
| Tyrosine (deprotonated -O⁻) | ~295 nm | scispace.com |
| 2-(5-imidazolyl)-4-methylphenol (Model Compound) | 278 nm | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is a powerful technique for analyzing the secondary structure of proteins. mit.edu For a small dipeptide like this compound, which does not form canonical secondary structures like α-helices or β-sheets, CD still provides valuable conformational information.
The CD spectrum is typically analyzed in two regions:
Far-UV Region (180-260 nm): Signals in this region arise from the peptide bond. For this compound, the spectrum would likely be characteristic of a random coil or disordered conformation, indicated by a strong negative band near 200 nm. nih.gov
Near-UV Region (250-350 nm): Signals here originate from the aromatic chromophores (tyrosine and histidine) being held in a chiral environment. wikipedia.org The near-UV CD spectrum is sensitive to the relative orientation of the two aromatic rings and can be used as a fingerprint for the dipeptide's tertiary structure and conformational changes upon binding to other molecules or changes in pH. mit.edu A specific spatial arrangement of the chromophores can result in a unique CD signal. nih.gov
Fluorescence Spectroscopy for Binding and Dynamics Studies
The tyrosine residue in this compound is intrinsically fluorescent, making fluorescence spectroscopy an extremely sensitive probe of its local environment and interactions. nih.gov When excited with light around 275-280 nm, tyrosine emits fluorescence with a maximum typically between 303-310 nm. researchgate.netresearchgate.net
The fluorescence properties (e.g., emission maximum, quantum yield, and lifetime) are highly dependent on the surroundings of the tyrosine side chain. Proximity to the histidine imidazole ring can lead to quenching (a decrease in fluorescence intensity) through various mechanisms, including photoinduced electron transfer. This intrinsic sensitivity can be exploited to study:
Conformational Changes: Any change that alters the distance or orientation between the tyrosine and histidine rings will affect the fluorescence output.
Binding Interactions: The binding of a ligand, such as a metal ion, to the dipeptide can cause significant changes in fluorescence intensity through quenching or enhancement, allowing for the determination of binding constants. mdpi.com
Molecular Dynamics: Time-resolved fluorescence, which measures the decay of fluorescence over nanoseconds, can provide information on the flexibility and dynamic motions of the tyrosine side chain. nih.gov
| Compound | Excitation Max (λex) | Emission Max (λem) | Fluorescence Lifetime (τ) |
|---|---|---|---|
| 2-(5-imidazolyl)-4-methylphenol | 280 nm | 310 nm | 1.45 ns |
| 2'-(1-imidazolyl)-4-methylphenol | 278 nm | 303 nm | 0.14 ns, 1.20 ns |
Raman Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
In academic research, Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to obtain a "vibrational fingerprint" of the dipeptide this compound. These methods probe the vibrational modes of a molecule, providing detailed information about its chemical structure, conformation, and the hydrogen-bonding environment of its constituent functional groups. researchgate.net The infrared and Raman spectra of peptides are characterized by several key absorption bands, most notably the Amide I, II, and III bands, which arise from the vibrations of the peptide backbone. nih.gov
The Amide I band, found between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond (70-85%) and is highly sensitive to the protein's secondary structure and hydrogen-bonding patterns. leibniz-fli.de The Amide II band, appearing between 1510 and 1580 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de The Amide III band is more complex, located in the 1200-1300 cm⁻¹ region, and arises from a mixture of C-N stretching and N-H bending. researchgate.net
For this compound, the side chains of both histidine and tyrosine provide unique spectral markers. The tyrosine residue has characteristic ring vibrations. nih.gov A notable feature is the Fermi resonance doublet near 850 and 830 cm⁻¹ in the Raman spectrum; the intensity ratio of these two bands (I₈₅₀/I₈₃₀) is a well-established indicator of the hydrogen-bonding state of the phenolic hydroxyl group. horiba.comspectroscopyonline.com The aromatic ring of phenylalanine, a similar amino acid, has a distinct ring stretch, but the parasubstitution on tyrosine's ring alters its characteristic bands. spectroscopyonline.com The histidine side chain's imidazole ring also exhibits characteristic vibrational modes. Among the 20 common amino acids, the side chains of residues like Asp, Asn, Glu, Gln, Lys, Arg, Tyr, Phe, and His show significant absorbance in the amide I and II region, which must be accounted for during spectral analysis. leibniz-fli.de
By combining FTIR and Raman spectroscopy, researchers can build a comprehensive vibrational profile of this compound. researchgate.net This dual approach is advantageous because some vibrational modes that are weak or forbidden in IR spectroscopy may be strong in Raman, and vice versa. This detailed fingerprint allows for the determination of conformational preferences and the study of intermolecular interactions. researchgate.net
Table 1: Characteristic Vibrational Bands for this compound Analysis This table summarizes key vibrational frequencies from FTIR and Raman spectroscopy relevant to the structural analysis of peptides containing histidine and tyrosine residues. Data is compiled from studies on individual amino acids and general peptide structures.
| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Functional Group/Residue | Spectroscopic Technique | Reference(s) |
| Amide I | 1600 - 1700 | C=O stretch, C-N stretch (Peptide Backbone) | FTIR, Raman | leibniz-fli.de |
| Amide II | 1510 - 1580 | N-H bend, C-N stretch (Peptide Backbone) | FTIR | leibniz-fli.de |
| Amide III | 1200 - 1300 | C-N stretch, N-H bend (Peptide Backbone) | Raman, FTIR | researchgate.net |
| Tyrosine Doublet | ~850 / ~830 | Fermi resonance (Phenolic Ring) | Raman | horiba.comspectroscopyonline.com |
| Tyrosine Ring | ~1616 | Ring Vibration | Raman | spectroscopyonline.com |
| Tyrosine Ring-OH | ~1518 | Ring-OH Vibration | FTIR | leibniz-fli.de |
| Histidine Ring | 1600 - 1400 region | Imidazole Ring Vibrations | FTIR | leibniz-fli.de |
| Skeletal Vibrations | 810 - 950 | C-C stretch, C-N stretch, etc. | Raman | researchgate.netresearchgate.net |
Terahertz (THz) Spectroscopy for Low-Frequency Dynamics and Distinguishing Structural Features
Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz, or 3–333 cm⁻¹), has emerged as a valuable tool for investigating the low-frequency collective dynamics of biomolecules, including peptides like this compound. uniroma1.itnih.gov These low-frequency vibrations correspond to large-scale molecular motions, such as intermolecular hydrogen bond vibrations, van der Waals interactions, side-chain torsions, and other collective modes involving the entire molecular skeleton. uniroma1.it These motions are crucial for the biological function and conformational flexibility of peptides and proteins.
Unlike mid-infrared spectroscopy which targets localized high-frequency vibrations of specific functional groups, THz spectroscopy provides a spectral signature of the molecule's global structure and its interactions with its environment. researchgate.net Research has demonstrated that THz spectroscopy can distinguish between amino acids with very similar structures. uniroma1.it For example, the aromatic amino acids L-tyrosine, L-phenylalanine, and L-tryptophan, despite their structural similarities, exhibit distinct THz absorption spectra. uniroma1.it Similarly, THz spectroscopy has been shown to differentiate between the polymorphs of L-histidine, highlighting its sensitivity to subtle changes in the crystal lattice and intermolecular bonding. researchgate.net
For the dipeptide this compound, THz spectroscopy can reveal unique fingerprints corresponding to its specific three-dimensional conformation and crystal packing. The vibrational modes observed in the THz region for peptides are not typically localized to a single amino acid residue but arise from coupled motions across the peptide backbone and between side chains. researchgate.net The hydrogen-bond network involving the N-terminus, C-terminus, peptide bond, and the ionizable side chains of histidine and tyrosine would contribute significantly to the THz absorption spectrum. While the strong absorption of THz radiation by water presents a challenge for studying biological samples in aqueous solution, various techniques are being developed to overcome this limitation. nih.gov The analysis of solid-state (lyophilized powder) samples remains a robust method for characterizing the intrinsic low-frequency vibrational modes of peptides. uniroma1.it
Table 2: Representative THz Absorption Peaks for Solid-Phase Amino Acids This table shows examples of absorption peaks for L-Tyrosine and L-Histidine in the THz range, demonstrating the technique's ability to provide a distinct spectral fingerprint for each amino acid.
| Amino Acid | Observed THz Absorption Peaks (THz) | Reference(s) |
| L-Tyrosine | Broad absorption band at ~3.22 THz, with two symmetric peaks around it. | uniroma1.it |
| L-Histidine | Multiple distinct peaks depending on the polymorphic form (monoclinic vs. orthorhombic). | researchgate.net |
| L-Phenylalanine | 2.02, 2.76, 4.16 | uniroma1.it |
Electrophoretic Methods for Separation and Characterization
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary Electrophoresis (CE) and its most common modality, Capillary Zone Electrophoresis (CZE), are high-resolution analytical techniques exceptionally well-suited for the separation and characterization of polar and charged molecules like the dipeptide this compound. springernature.com The separation mechanism in CZE is based on the differential migration of analytes in an electric field due to differences in their charge-to-size ratios. tandfonline.com This allows for the efficient separation of molecules with even minor structural differences. tandfonline.com
The electrophoretic mobility of this compound is critically dependent on its net charge, which is a function of the pH of the background electrolyte (BGE) and the pKa values of its ionizable groups. researchgate.net this compound possesses three such groups: the N-terminal α-amino group (pKa ~9-10), the C-terminal α-carboxyl group (pKa ~2-3), and the imidazole side chain of histidine (pKa ~6.0). Consequently, the dipeptide can exist as a cation, a zwitterion, or an anion depending on the pH.
For effective separation, the pH of the BGE is optimized to maximize the charge differences between the target peptide and any impurities. tandfonline.comtandfonline.com Research on small peptide separation frequently employs acidic BGEs, typically at a pH of around 2.5. tandfonline.comtandfonline.comcapes.gov.br At this pH, the carboxyl group is protonated and neutral, while both the N-terminus and the histidine side chain are fully protonated, imparting a strong positive charge (+2) on the dipeptide. tandfonline.com This strategy enhances electrophoretic mobility towards the cathode and often leads to sharp, well-resolved peaks. tandfonline.com Conversely, alkaline buffers can be used, where the peptide would be negatively charged. nih.gov The composition of the BGE, including the type and concentration of the buffer and the presence of additives, can be further optimized to enhance separation selectivity and efficiency. springernature.com For instance, CZE analysis of the His/Tyr ratio in biological samples has been successfully performed using a phosphate buffer at pH 2.5. mdpi.com
Table 3: Theoretical Charge State of this compound at Different pH Values This table illustrates how the net charge of the this compound dipeptide changes with the pH of the surrounding medium, which is the fundamental principle for its separation by CZE. The theoretical isoelectric point (pI) for this compound is approximately 7.88. novoprolabs.com
| pH of Buffer | Charge on α-COOH (pKa ~2.2) | Charge on His Side Chain (pKa ~6.0) | Charge on α-NH₃⁺ (pKa ~9.3) | Net Charge | Migration Direction in CZE |
| 2.5 | 0 | +1 | +1 | +2 | Cathode |
| 4.5 | -1 | +1 | +1 | +1 | Cathode |
| 7.0 | -1 | ~0 (partial +) | +1 | ~0 (zwitterionic, small net +) | Cathode (slowly) |
| 9.0 | -1 | 0 | ~+0.5 (partial +) | ~-0.5 | Anode |
| 11.0 | -1 | 0 | 0 | -1 | Anode |
Table 4: Example CZE Conditions for Dipeptide Analysis This table provides typical experimental parameters used in the CZE analysis of dipeptides, based on published research.
| Parameter | Typical Value / Condition | Purpose | Reference(s) |
| Background Electrolyte (BGE) | 50-100 mM Phosphate or 500 mM Acetic Acid | Maintain constant pH and conductivity | mdpi.commdpi.com |
| pH | ~2.5 | Maximize positive charge on peptides | tandfonline.comtandfonline.commdpi.com |
| Capillary | Fused-silica, 30-50 cm length, 50 µm i.d. | Separation column | mdpi.commdpi.com |
| Applied Voltage | 15 - 25 kV | Driving force for electrophoretic migration | mdpi.com |
| Temperature | 20 - 25 °C | Ensure reproducibility | tandfonline.commdpi.com |
| Detection | UV Absorbance at ~200 nm | Quantify peptide concentration | mdpi.com |
Computational and Theoretical Investigations
Molecular Dynamics Simulations for Peptide Conformation and Dynamics
Molecular dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of H-His-Tyr-OH in various environments. These simulations model the movement of atoms over time, providing a detailed picture of the peptide's flexibility and preferred shapes.
Studies have shown that the conformational behavior of dipeptides is influenced by the interplay between backbone and side-chain interactions. For a dipeptide analogue of tyrosine, stabilizing interactions between the N-H bond and the aromatic ring have a significant effect on the relative stabilities of different energy minima. cnr.it In the context of this compound, MD simulations can reveal how the imidazole (B134444) ring of histidine and the phenol (B47542) group of tyrosine interact with each other and with the peptide backbone, leading to either extended or folded conformations. asianpubs.org The presence of a water molecule can also play a crucial role in the conformation, with studies on L-Methionyl-L-tyrosine monohydrate showing a zwitterionic configuration where the amine group of methionine is protonated and the carboxyl group of tyrosine is deprotonated. iucr.org
MD simulations have been used to study the adsorption of amino acid side chain analogues, including those for histidine and tyrosine, on surfaces like TiO2. acs.org These simulations help in understanding how the peptide might interact with material interfaces. Furthermore, datasets of MD simulation trajectories for amino acids like histidine and tyrosine in aqueous solutions are available, utilizing various force fields and water models to refine the accuracy of these computational predictions. researchgate.net
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, properties, and chemical reactivity of this compound. These methods can predict various molecular descriptors that correlate with experimental observations.
DFT calculations have been used to investigate the effects of inter-ring interactions within a covalently linked histidine-tyrosine cofactor. nih.gov These studies reveal small but significant perturbations of the redox potentials and pKa values of the histidine imidazole and tyrosine phenol groups. nih.gov Such calculations can also determine the relative stability of different conformers, showing that hydrogen bonding interactions often lead to more stable structures than aromatic-aromatic interactions. researchgate.net For instance, in histidine dimers, conformers with NH–O hydrogen bonds are found to be more stable. researchgate.net
The reactivity of the peptide can be assessed by analyzing Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). researchgate.net For molecules with similar structures, electron-donating regions are often located on the aromatic rings, while electron-accepting areas are concentrated on hydroxyl and amino groups. researchgate.net Phosphorylation, a common post-translational modification, can significantly alter the electronic properties. Quantum chemical calculations have shown that phosphorylation of tyrosine can decrease the optical band gap energy, potentially facilitating electronic transitions and the formation or disruption of interactions. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its potential interactions with biological targets such as enzymes and receptors.
For example, a related dipeptide, phenylalanyltyrosine (B106827) (Phe-Tyr), has been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor. cumhuriyet.edu.trresearchgate.net Molecular docking analyses showed that this dipeptide interacts with the active sites of ACE. cumhuriyet.edu.trresearchgate.netcumhuriyet.edu.tr Similarly, this compound could be docked into the active sites of various enzymes to predict its binding affinity and interaction modes. The binding energy, hydrogen bond interactions, and other non-covalent interactions are key parameters obtained from docking studies. nih.govscholarsresearchlibrary.com
Docking studies of pyrazole (B372694) derivatives with tyrosine kinase have demonstrated that ligands can bind deeply within the binding pocket, forming hydrogen bonds and other favorable interactions. nih.gov These studies provide a theoretical framework for understanding how small molecules, including peptides like this compound, might interact with protein targets. The accuracy of docking can be enhanced by using flexible ligand docking approaches and validated through comparison with experimental data when available. nih.gov
Predictive Modeling of Peptide-Biomolecule Interactions
Predictive modeling encompasses a range of computational methods aimed at forecasting the interaction between a peptide and other biomolecules. These models can be based on sequence, structure, or a combination of both.
Sequence-based methods can be used to predict interacting partners by identifying homologous interactions in existing databases. nih.gov For peptides, template-based approaches can be highly accurate if a structurally similar complex is known. researchgate.net For this compound, this could involve searching for known protein-peptide complexes where a His-Tyr motif is involved in the binding interface.
Structure-based predictive models often use scoring functions to evaluate the likelihood of an interaction. These can include terms for electrostatic energy and residue-residue contact potentials. nih.gov Studies have shown that the number of specific amino acids at the protein-protein interface can be used to predict binding affinity, with tyrosine being identified as a key amino acid in this context. biorxiv.org The HINT (Hydropathic INTeractions) model, for instance, uses experimentally determined LogP values to score interactions, providing a free energy framework to understand binding. frontiersin.org Such models could be applied to predict the binding partners and affinity of this compound.
Future Directions and Emerging Research Avenues
Development of Novel Peptide Mimetics and Analogues as Mechanistic Probes
The synthesis of analogues and mimetics of H-His-Tyr-OH is a burgeoning field aimed at dissecting its biological roles and developing new therapeutic agents. Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or incorporate unnatural amino acids to enhance properties like stability and bioavailability. mdpi.com
Researchers are designing analogues by substituting the natural L-amino acids with D-amino acids or other synthetic variants to probe interactions with biological targets. mdpi.combibliotekanauki.pl For instance, replacing tyrosine with a p-carboxamidophenylalanine has been shown to be a good surrogate in some opioid agonist peptides. nih.gov Other strategies involve modifying the peptide backbone or cyclizing the peptide to constrain its conformation, which can lead to higher receptor affinity and selectivity. nih.gov The development of hydrolysis-stable mimics of phosphorylated amino acids, such as phosphono-derivatives of tyrosine, provides tools to study signaling pathways without interference from cellular phosphatases. iris-biotech.de These novel molecules serve as crucial mechanistic probes to understand the structural requirements for the biological activities associated with the His-Tyr motif. mdpi.combibliotekanauki.plnih.gov
Table 1: Examples of Peptide Analogue Strategies
| Modification Strategy | Example | Purpose | Reference |
|---|---|---|---|
| Amino Acid Substitution | Replacing Tyr with p-carboxamidophenylalanine (Cpa) | To create surrogates for natural amino acids in opioid peptides. | nih.gov |
| Chirality Change | Incorporation of D-amino acids | To increase resistance to proteases and alter conformation. | mdpi.comrsc.org |
| Backbone Modification | N-alkylation (Peptoids) | To improve bioavailability and stability. | mdpi.com |
| Cyclization | Disulfide or dicarba bridges | To create conformationally constrained and more potent analogues. | nih.gov |
Integration of Multi-Omics Data with H-Histidyl-Tyrosine Related Research
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level perspective on the function of biomolecules like this compound. nih.gov Integrating these diverse datasets allows researchers to build a comprehensive picture of the cellular processes influenced by histidyl dipeptides. ahajournals.org
A multi-omics approach was used to study the effects of increased levels of histidyl dipeptides in the heart. biorxiv.orgbiorxiv.org This research combined RNA sequencing, global proteomics, and untargeted metabolomics to reveal extensive changes in gene expression, protein abundance, and metabolic pathways. biorxiv.orgbiorxiv.org Specifically, the study identified alterations in pathways related to the metabolism of phenylalanine, tyrosine, and tryptophan, highlighting the interconnectedness of amino acid metabolism. ahajournals.orgbiorxiv.org Such integrative analyses can uncover novel mechanistic insights that would be missed by studying each omic layer in isolation. nih.govnih.gov Systems biology approaches, which use computational and mathematical models to analyze complex biological systems, are essential for interpreting these large, multi-layered datasets and generating new hypotheses about the roles of dipeptides like this compound in health and disease. mdpi.commdpi.com
Table 2: Multi-Omics Findings Related to Histidyl Dipeptides
| Omics Layer | Key Findings in a Carnosine Synthase Overexpression Model | Implication | Reference |
|---|---|---|---|
| Transcriptomics | Differential regulation of genes for chromatin organization and DNA binding. | Histidyl dipeptides can influence gene expression at a fundamental level. | biorxiv.orgbiorxiv.org |
| Proteomics | Altered abundance of ~939 proteins, with enrichment in enzymes for β-fatty acid oxidation and the TCA cycle. | Suggests a role in modulating cellular energy metabolism. | biorxiv.orgbiorxiv.org |
| Metabolomics | 10-15 fold enrichment in phenylalanine, tyrosine, and tryptophan metabolism pathways. | Highlights a direct impact on amino acid metabolic networks. | ahajournals.orgbiorxiv.org |
| Integrated Analysis | Correlative changes across microRNA, protein, and metabolite levels in the TCA cycle and fatty acid degradation. | Provides a holistic view of the dipeptides' role in cardiac metabolism. | biorxiv.orgbiorxiv.org |
Advancements in High-Throughput Screening Methodologies for Mechanistic Elucidation
High-throughput screening (HTS) is a critical tool in drug discovery and mechanistic studies, allowing for the rapid testing of thousands of compounds against a biological target. bmglabtech.com Advances in HTS, including automation, miniaturization (e.g., use of 384- and 1536-well plates), and sophisticated detection methods like fluorescence and luminescence, have revolutionized the process of identifying "hits". labmanager.comnih.gov
For a dipeptide like this compound, HTS can be employed to screen large compound libraries to identify molecules that modulate its synthesis, degradation, or interaction with cellular targets. bmglabtech.com Both target-based and phenotypic screening approaches are valuable. accscience.com Target-based screens might focus on enzymes involved in the dipeptide's metabolism, while phenotypic screens could identify compounds that produce a cellular effect related to the dipeptide's known functions. acs.org Furthermore, the integration of artificial intelligence and machine learning with HTS, known as virtual high-throughput screening (vHTS), can predict the activity of compounds in silico, increasing the efficiency of the screening process. labmanager.commdpi.com These advanced screening strategies are essential for elucidating the mechanisms of action of this compound and for discovering new molecules that can modulate its activity. nih.govk-state.edu
Exploration of H-Histidyl-Tyrosine in Advanced Functional Biomaterials Research
The self-assembly properties of amino acids and short peptides are being harnessed to create novel functional biomaterials. d-nb.info this compound, with its aromatic and interactive side chains, is a candidate for the bottom-up fabrication of nanostructures like nanotubes, hydrogels, and nanoparticles. nih.govresearchgate.net The noncovalent interactions between the peptide building blocks, such as π-π stacking, hydrogen bonding, and electrostatic forces, drive the formation of these ordered structures. beilstein-journals.orgrsc.org
These peptide-based biomaterials have significant potential in biomedical applications, including drug delivery, tissue engineering, and as scaffolds for cell culture. reading.ac.uknih.govacs.org The aromatic residues of histidine and tyrosine are critical for these self-assembly processes. nih.gov Tyrosine-rich peptides, for example, have been shown to self-assemble into robust biomaterials that mimic collagen, with potential applications in skin rejuvenation. oup.com The histidine residue offers additional functionality; its imidazole (B134444) ring can coordinate with metal ions and its pH-responsive nature can be used to create "smart" hydrogels that respond to changes in the local environment, such as in a tumor microenvironment. beilstein-journals.orgfrontiersin.org The intrinsic fluorescence of tyrosine can also be utilized for bioimaging applications. researchgate.net Research in this area focuses on controlling the self-assembly process to create materials with tailored structural and functional properties. rsc.org
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Histidyl-Tyrosine |
| p-carboxamidophenylalanine | Cpa |
| Carnosine | |
| H-Tyr-Tyr-OH | Dityrosine |
| H-Phe-OH | Phenylalanine |
| H-Trp(Boc)-OH | |
| H-Lys-OH | Lysine (B10760008) |
| H-Cys-OH | Cysteine |
| H-Ala-OH | Alanine |
| H-Val-OH | Valine |
| H-Glu-OH | Glutamic acid |
| H-Asp-OH | Aspartic acid |
| H-Pro-OH | Proline |
| H-Thr-OH | Threonine |
| H-Gly-OH | Glycine |
| H-Ser-OH | Serine |
| H-Met-OH | Methionine |
| H-Arg-OH | Arginine |
| H-Gln-OH | Glutamine |
| H-Asn-OH | Asparagine |
| H-Ile-OH | Isoleucine |
| H-Leu-OH | Leucine |
| TIPP | H-Tyr-Tic-Phe-Phe-OH |
| DALDA | H-Tyr-D-Arg-Phe-Lys-NH2 |
Q & A
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound’s antioxidant properties?
- Methodological Answer : Example: “Does this compound attenuate lipid peroxidation in hyperglycemic endothelial cells via Nrf2 activation, compared to glutathione?” Ensure feasibility by piloting cell viability assays. Justify novelty via a systematic review (PubMed/MEDLINE). Address ethics via IACUC-approved protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
